molecular formula C31H32N2O5S B15102241 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15102241
M. Wt: 544.7 g/mol
InChI Key: WAGHEMWQDZBSHT-UHFFFAOYSA-N
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Description

2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes multiple aromatic rings, an amide group, and a benzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthalene derivative: Starting with 4-ethoxyphenyl and 6,7-dimethoxynaphthalene, a Friedel-Crafts acylation reaction can be employed to introduce the carbonyl group.

    Amide bond formation: The naphthalene derivative is then reacted with an appropriate amine to form the amide bond.

    Cyclization: The intermediate product undergoes cyclization to form the benzothiophene ring.

    Final modifications: Introduction of the N-methyl group and other final modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the sulfur atom in the benzothiophene moiety.

    Reduction: Reduction reactions can target the carbonyl and amide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and amide group could facilitate binding to hydrophobic pockets or active sites in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[4-(4-methoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • **2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C31H32N2O5S

Molecular Weight

544.7 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carbonyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C31H32N2O5S/c1-5-38-21-12-10-18(11-13-21)23-15-20(14-19-16-25(36-3)26(37-4)17-24(19)23)29(34)33-31-28(30(35)32-2)22-8-6-7-9-27(22)39-31/h10-17H,5-9H2,1-4H3,(H,32,35)(H,33,34)

InChI Key

WAGHEMWQDZBSHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC)OC)OC

Origin of Product

United States

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